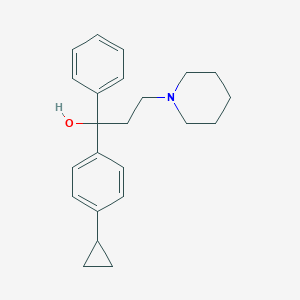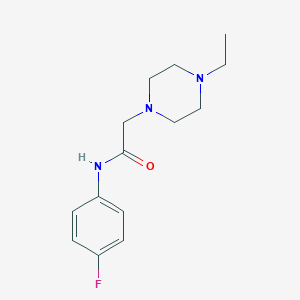
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol, also known as CPP, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of compounds known as opioids, which are known for their analgesic properties. In
科学的研究の応用
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol as an analgesic, as it has been shown to be effective in reducing pain in animal models. 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has also been studied for its potential use as an antidepressant, as it has been shown to increase levels of certain neurotransmitters in the brain that are associated with mood regulation.
作用機序
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol acts on the central nervous system by binding to opioid receptors, which are located throughout the body. When 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol binds to these receptors, it activates a cascade of events that ultimately leads to the reduction of pain and the modulation of mood. 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been shown to have a high affinity for the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects
In addition to its analgesic and antidepressant effects, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been shown to have a number of other biochemical and physiological effects. For example, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been shown to cause respiratory depression in animal models, which is a common side effect of opioids. 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has also been shown to cause sedation and hypothermia, which may limit its use in certain experimental settings.
実験室実験の利点と制限
One advantage of using 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol in lab experiments is its high potency, which allows for the use of lower doses and reduces the risk of side effects. Additionally, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has a relatively long half-life, which allows for sustained effects over a longer period of time. However, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol also has a number of limitations for lab experiments, including its potential for respiratory depression and sedation, which may limit its use in certain experimental settings.
将来の方向性
There are a number of future directions for research on 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and its potential therapeutic applications. One area of research could focus on the development of novel analogs of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol that have improved pharmacokinetic properties and reduced side effects. Additionally, research could focus on the use of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and other opioids in combination with other drugs, such as non-steroidal anti-inflammatory drugs, to improve their analgesic effects. Finally, research could focus on the use of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and other opioids in the treatment of other conditions, such as anxiety and post-traumatic stress disorder.
合成法
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol can be synthesized using a variety of methods, including the reduction of ketones and the coupling of aryl halides with amines. One common method of synthesis involves the reduction of 1-(4-cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanone using sodium borohydride in the presence of methanol. This method results in the formation of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol with high yield and purity.
特性
製品名 |
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol |
|---|---|
分子式 |
C23H29NO |
分子量 |
335.5 g/mol |
IUPAC名 |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C23H29NO/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2 |
InChIキー |
GZUDNCQEOHGFEE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
正規SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)